2,4-Dibromo-3-fluorobenzenesulfonyl chloride
Overview
Description
2,4-Dibromo-3-fluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2Br2ClFO2S. It is an aryl sulfonyl chloride derivative, characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups on a benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3-fluorobenzenesulfonyl chloride typically involves the sulfonylation of 2,4-dibromo-3-fluorobenzene. This reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions generally include:
Temperature: The reaction is conducted at low temperatures to control the exothermic nature of the sulfonylation process.
Solvent: An inert solvent such as dichloromethane (CH2Cl2) is often used to dissolve the reactants and facilitate the reaction.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete sulfonylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-3-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group can be replaced by other electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Reduction: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base like triethylamine (Et3N).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
2,4-Dibromo-3-fluorobenzenesulfonyl chloride is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Serves as an intermediate in the synthesis of drugs with potential therapeutic applications.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-3-fluorobenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide, sulfonate ester, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzenesulfonyl Chloride: Similar in structure but contains chlorine atoms instead of bromine and fluorine.
2-Bromo-4,6-difluorobenzenesulfonyl Chloride: Contains additional fluorine atoms, leading to different reactivity and applications.
3-Fluorobenzenesulfonyl Chloride: Lacks the bromine atoms, resulting in different chemical properties and uses.
Uniqueness
2,4-Dibromo-3-fluorobenzenesulfonyl chloride is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in the synthesis of complex molecules with specific properties .
Biological Activity
2,4-Dibromo-3-fluorobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride that has garnered attention in various fields of chemical research, particularly for its potential biological activities. This compound is characterized by the presence of bromine and fluorine substituents, which can significantly influence its reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential applications in medicinal chemistry.
The molecular formula of this compound is C_6H_3Br_2ClFOS. Its structure features a sulfonyl chloride group attached to a benzene ring that is further substituted with two bromine atoms and one fluorine atom. The presence of these halogens enhances its electrophilic character, making it a useful reagent in organic synthesis.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on fluoroaryl derivatives have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones observed for these compounds suggest that halogenated benzenesulfonyl chlorides may disrupt bacterial cell membranes or inhibit essential enzymes.
Table 1: Antimicrobial Activity of Halogenated Compounds
Compound | Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|---|
This compound | Staphylococcus aureus | 15 | 32 µM |
Fluoroaryl-2,2'-bichalcophene (MA-1156) | Staphylococcus aureus | 16 | 16 µM |
Fluoroaryl derivative (MA-1115) | Escherichia coli | 14 | 32 µM |
These findings suggest that the incorporation of halogens can enhance the antimicrobial efficacy of related compounds.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets within microbial cells. The sulfonyl chloride group can undergo nucleophilic attack by cellular nucleophiles (e.g., amines), leading to the formation of sulfinamides or other biologically active derivatives. This reactivity may inhibit vital metabolic pathways or alter cellular signaling processes.
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial properties of several halogenated benzenesulfonyl chlorides, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 32 µM.
- Synthesis of Sulfinamides : Research demonstrated the successful synthesis of sulfinamides from sulfonyl chlorides using nucleophilic substitution reactions. The reaction conditions optimized for such transformations could be adapted for the preparation of biologically active derivatives from this compound.
Applications in Medicinal Chemistry
Given its biological activity, this compound holds potential for development as an antimicrobial agent or as a precursor for more complex pharmaceuticals. Its ability to modify biomolecules can be harnessed in drug design to create new therapeutics targeting resistant microbial strains.
Properties
IUPAC Name |
2,4-dibromo-3-fluorobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClFO2S/c7-3-1-2-4(13(9,11)12)5(8)6(3)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOMLOFYGBWKCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)Cl)Br)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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